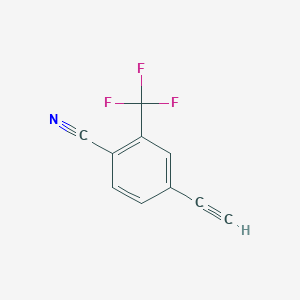

4-Ethynyl-2-(trifluoromethyl)benzonitrile

Description

4-Ethynyl-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative characterized by an ethynyl (-C≡CH) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. This compound is notable for its structural versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. The ethynyl group facilitates cross-coupling reactions (e.g., Sonogashira coupling), while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties .

Key Properties (from synthetic analogs):

- Molecular Formula: C₁₀H₅F₃N (based on HRMS data for related structures) .

- Synthesis: Typically synthesized via palladium-catalyzed coupling reactions. For example, 4-((2-formylphenyl)ethynyl)-2-(trifluoromethyl)benzonitrile (9a) was prepared with 96% yield using 4-iodo-2-(trifluoromethyl)benzonitrile and 2-ethynylbenzaldehyde .

- Applications: Intermediate in drug discovery (e.g., androgen receptor antagonists) and agrochemicals .

Properties

IUPAC Name |

4-ethynyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKWXWOOVDFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzonitrile.

Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-(trifluoromethyl)benzonitrile is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach in both laboratory and industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-ethynyl-2-(trifluoromethyl)benzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique properties.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry: It is used in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 4-Ethynyl-2-(trifluoromethyl)benzonitrile with analogous benzonitrile derivatives:

Reactivity and Functionalization

- Ethynyl Group: The ethynyl substituent in this compound enables Sonogashira coupling, forming carbon-carbon bonds with aryl halides. This reactivity is critical in synthesizing complex molecules like ND-14, a thioxoimidazolidinyl derivative with antitumor activity .

- Amino vs. Ethynyl: 4-Amino-2-(trifluoromethyl)benzonitrile (precursor to MDV3100) undergoes Hofmann alkylation and isothiocyanate reactions, highlighting the amino group's nucleophilicity . In contrast, the ethynyl group favors electrophilic substitutions or cross-couplings.

Physicochemical Properties

- Lipophilicity : Ethynyl and methoxy groups reduce LogP compared to ethylsulfanyl or nitro substituents. For instance, 2-(ethylsulfanyl)-6-nitro-4-(trifluoromethyl)benzonitrile has LogP 3.53, favoring membrane penetration .

- Thermal Stability: Trifluoromethyl groups lower boiling points (e.g., 236.9°C for 2-chloro-6-CF₃ analog ) compared to non-fluorinated analogs.

Research Findings and Trends

Structural Similarity Screening : A study identified 55 compounds structurally similar to 5FB (a trifluoromethyl benzonitrile derivative), with 8 showing >0.30 similarity scores. Substituent positioning (e.g., meta vs. para) significantly affected binding affinity .

Synthetic Efficiency: Ethynyl-substituted benzonitriles achieve higher yields (e.g., 96% for 9a ) compared to aminolysis routes (73–75% for 4-amino analogs ).

Safety Profiles: 4-Amino-2-(trifluoromethyl)benzonitrile is regulated as an impurity in bicalutamide (≤0.1%), emphasizing the need for precise synthesis .

Biological Activity

4-Ethynyl-2-(trifluoromethyl)benzonitrile (ETFB) is a synthetic organic compound notable for its unique structural features, including an ethynyl group, a trifluoromethyl group, and a benzonitrile core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula of ETFB is CHFN, indicating the presence of five carbon atoms in the aromatic ring, three fluorine atoms, one nitrogen atom, and an ethynyl substituent. The incorporation of the ethynyl and trifluoromethyl groups enhances its reactivity and stability, making it a valuable candidate for further investigation in biological contexts.

The biological activity of ETFB is believed to stem from its ability to interact with specific molecular targets within cells. The ethynyl group can participate in various interactions with biomolecules, while the trifluoromethyl group contributes to improved drug metabolism and pharmacokinetic properties. These interactions may modulate enzyme activities and influence signal transduction pathways, potentially leading to therapeutic effects.

Summary of Mechanisms

- Interaction with Enzymes : ETFB may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : The compound could bind to receptors, influencing cellular signaling.

- Gene Expression Modulation : ETFB may affect gene expression through its interactions with nucleic acids.

Biological Activity Studies

Research into the biological activity of ETFB has revealed several promising findings:

- Enzyme Modulation : Studies suggest that ETFB can modulate the activity of certain enzymes involved in metabolic processes. This modulation is crucial for understanding its potential therapeutic applications.

- Signal Transduction : ETFB has been investigated for its role in influencing cellular signaling pathways, which could have implications for cancer therapy and other diseases.

- Pharmaceutical Applications : As a pharmaceutical intermediate, ETFB is being explored for its potential as a lead compound in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the biological activity of ETFB:

- Case Study 1 : A study published in MDPI explored the effects of ETFB on enzyme activity related to metabolic disorders. The results indicated that ETFB could significantly inhibit enzyme activity at certain concentrations, suggesting potential use in metabolic disease therapies .

- Case Study 2 : Research conducted on the molecular interactions of ETFB showed that it binds effectively to specific protein targets within cells, leading to altered signaling pathways that are critical in cancer progression .

Comparative Analysis

To better understand the significance of ETFB's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl and trifluoromethyl groups | Modulates enzyme activity; influences signaling |

| 4-Trifluoromethylbenzonitrile | Trifluoromethyl group only | Limited interaction with enzymes |

| 4-Aminobenzonitrile | Amino group | Known for antibacterial properties |

Future Directions

The ongoing research into ETFB's biological activity suggests several avenues for future exploration:

- Further Mechanistic Studies : Detailed studies are needed to elucidate the precise mechanisms by which ETFB interacts with biological targets.

- Therapeutic Development : Given its promising biological profile, ETFB could serve as a scaffold for developing new therapeutics targeting metabolic disorders or cancers.

- Toxicological Assessments : Understanding the safety profile of ETFB will be crucial before advancing to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.